Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate
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Overview
Description
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the esterification of the benzoate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of specific enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and inflammation .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: Similar in structure but lacks the pyrimidine and trifluoromethyl groups.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the core structure.
Uniqueness
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is unique due to its combination of a pyrimidine ring with phenyl and trifluoromethyl substitutions. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Biological Activity
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H15F3N2O2S, and it features a trifluoromethyl group, which is known to enhance biological activity. The presence of the pyrimidine ring and the sulfanyl group contributes to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C16H15F3N2O2S |
Molecular Weight | 350.36 g/mol |
CAS Number | 2035866 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds containing trifluoromethyl groups have been shown to enhance potency in various applications, including enzyme inhibition and receptor modulation.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrimidine and phenyl rings can significantly influence the compound's efficacy. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl, can increase binding affinity to target enzymes or receptors .
Biological Activity Studies
-
Antidiabetic Activity :
- In a study examining DPP-4 inhibitors, compounds similar to this compound demonstrated significant inhibitory effects on DPP-4 activity, which is crucial for managing type 2 diabetes mellitus (T2DM) . The inhibition of DPP-4 leads to increased levels of incretin hormones, improving insulin secretion.
-
Anticancer Potential :
- Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, compounds with similar structures have shown synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy against resistant cancer types .
- Neuroprotective Effects :
Case Study 1: DPP-4 Inhibition
A study published in Nature Reviews highlighted the effectiveness of several pyrimidine-based DPP-4 inhibitors, including those structurally related to this compound. The IC50 values for these compounds ranged from 0.1 to 0.5 µM, indicating potent inhibition compared to traditional therapies .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that compounds with a similar scaffold exhibited IC50 values less than 1 µM against various cancer types, suggesting significant anticancer potential. The mechanism involved the induction of apoptosis via mitochondrial pathways .
Properties
Molecular Formula |
C20H15F3N2O2S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 4-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H15F3N2O2S/c1-27-18(26)15-9-7-13(8-10-15)12-28-19-24-16(14-5-3-2-4-6-14)11-17(25-19)20(21,22)23/h2-11H,12H2,1H3 |
InChI Key |
LNJDUKVVHUPGCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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